molecular formula C19H34N2O B10854145 Cyano-myracrylamide

Cyano-myracrylamide

Cat. No.: B10854145
M. Wt: 306.5 g/mol
InChI Key: RIIUZCPEMOKUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of cyano-myracrylamide involves the reaction of tetradecylamine with acrylonitrile under specific conditions . The reaction typically proceeds as follows:

Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications.

Chemical Reactions Analysis

Cyano-myracrylamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, radical initiators, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

Inhibition of Protein S-Acylation

Mechanism of Action:
Cyano-myracrylamide acts by covalently modifying DHHC family proteins, which are responsible for adding lipid groups to proteins through S-acylation. This modification is crucial for various cellular signaling pathways. By inhibiting these enzymes, this compound can disrupt signaling events that are critical for cell function and survival .

Case Studies:

  • Cell Signaling Modulation: Research demonstrated that this compound effectively inhibits S-acylation in live cells, leading to altered cellular responses in pathways such as epidermal growth factor receptor (EGFR) signaling and lipid uptake processes mediated by CD36 .
  • Therapeutic Implications: The compound has been identified as a potential therapeutic agent against SARS-CoV-2 by inhibiting the S-acylation of viral proteins, thereby reducing infectivity .

Applications in Infectious Disease Research

Targeting Viral Proteins:
this compound has been shown to inhibit the activity of zDHHC enzymes responsible for the palmitoylation of the spike protein of SARS-CoV-2. This inhibition may provide a novel approach to reduce viral infectivity and represents a strategic target in developing antiviral therapies .

Potential for Broader Applications:
The ability of this compound to selectively inhibit specific protein modifications opens avenues for its use in other infectious diseases where similar mechanisms are at play. For instance, targeting palmitoylation pathways may have implications for other viral infections or even bacterial pathogenesis.

Development of Chemical Probes

High-Throughput Screening:
The synthesis of this compound has facilitated the development of high-throughput screening methods aimed at identifying additional inhibitors of DHHC enzymes. This is particularly valuable in drug discovery efforts focused on diseases influenced by protein S-acylation .

Chemical Space Exploration:
Research into variations of this compound continues to explore its chemical space, seeking derivatives that may enhance potency or selectivity against specific targets within the DHHC family .

Safety and Biocompatibility

Toxicity Profile:
Compared to 2-bromopalmitate, this compound exhibits lower toxicity levels while maintaining effective inhibition of target enzymes. This safety profile is crucial for its potential therapeutic applications, especially in clinical settings where patient safety is paramount .

Biological Activity

Cyano-myracrylamide (CMA) is an acrylamide-based compound that has emerged as a significant inhibitor of protein S-acylation, particularly targeting the zinc finger DHHC domain-containing palmitoyltransferases (DHHC-PATs). This article delves into the biological activity of CMA, presenting its mechanism of action, efficacy in various biological contexts, and implications for therapeutic applications.

CMA acts primarily as an inhibitor of the DHHC family of proteins, which are crucial in the post-translational modification known as S-acylation. This modification involves the addition of fatty acid chains to cysteine residues on proteins, influencing their localization and function. CMA's structure includes an acrylamide warhead that allows it to covalently modify DHHC enzymes, thereby inhibiting their activity.

  • IC50 Values : CMA exhibits an IC50 value of approximately 1.35 μM against zDHHC20 in cell-free assays, demonstrating its potency compared to traditional inhibitors like 2-bromopalmitate (2BP) .

Efficacy in Live Cells

Research indicates that CMA effectively inhibits S-acylation in live cells. In studies utilizing metabolic labeling with 17-octadecynoic acid, CMA treatment resulted in a dose-dependent decrease in global S-acylation levels . Furthermore, acyl-biotin exchange assays confirmed the global inhibition of S-acylation by CMA.

Table 1: Comparative Efficacy of CMA and 2BP

CompoundTargetIC50 (μM)Toxicity Level
This compound (CMA)zDHHC201.35 ± 0.26Low
2-Bromopalmitate (2BP)zDHHC Family~6.75High

Cellular Effects and Case Studies

CMA's inhibition of S-acylation has been linked to various cellular processes:

  • EGFR Signaling : CMA modulates epidermal growth factor receptor (EGFR)-mediated signaling pathways, potentially impacting cell proliferation and survival .
  • Lipid Uptake : Studies have shown that CMA affects CD36-mediated lipid uptake and droplet formation in cells, indicating its role in metabolic regulation .
  • Viral Infections : Notably, CMA has been identified as a potential therapeutic agent against SARS-CoV-2 by inhibiting zDHHC9-mediated S-acylation of the viral spike protein, thereby reducing viral infectivity .

Research Findings

Recent studies have highlighted the versatility and effectiveness of CMA across different biological contexts:

  • Neuronal Plasticity : In neuronal cultures, CMA has been shown to influence synaptic protein palmitoylation, which is critical for synaptic plasticity and memory formation .
  • Inflammatory Responses : Research indicates that CMA can modulate inflammatory responses by inhibiting palmitoylation of gasdermin D, a protein involved in pyroptosis and cytokine release .

Properties

Molecular Formula

C19H34N2O

Molecular Weight

306.5 g/mol

IUPAC Name

N-(cyanomethyl)-N-tetradecylprop-2-enamide

InChI

InChI=1S/C19H34N2O/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-21(18-16-20)19(22)4-2/h4H,2-3,5-15,17-18H2,1H3

InChI Key

RIIUZCPEMOKUSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCN(CC#N)C(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.